![molecular formula C11H10F2N2O B13696299 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. The presence of the difluoromethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(difluoromethyl)benzaldehyde with an appropriate amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions. The reaction may be catalyzed by a metal catalyst, such as nickel or palladium, to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the product. The process may also involve purification steps, such as crystallization or chromatography, to isolate the desired compound .
化学反応の分析
Types of Reactions
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
類似化合物との比較
Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: Another fluorinated imidazole with different substituents.
4-(Difluoromethyl)imidazole: Lacks the hydroxymethyl group but has similar fluorinated properties.
2-Methylimidazole: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the difluoromethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C11H10F2N2O |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
[2-[4-(difluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10(13)7-1-3-8(4-2-7)11-14-5-9(6-16)15-11/h1-5,10,16H,6H2,(H,14,15) |
InChIキー |
GPDZQONZXBOGOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
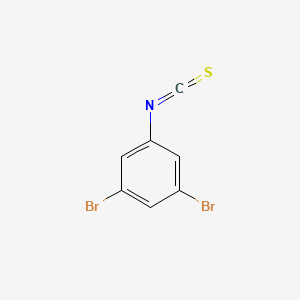
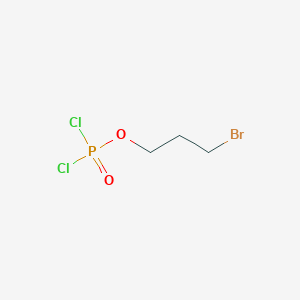
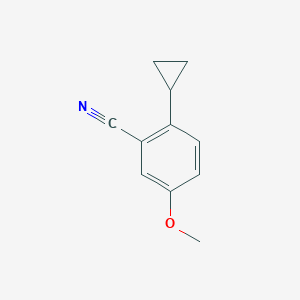

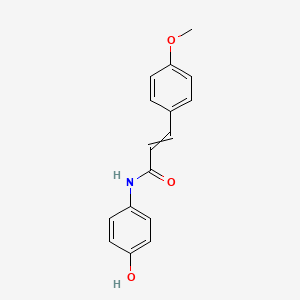
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
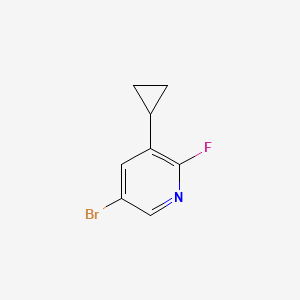
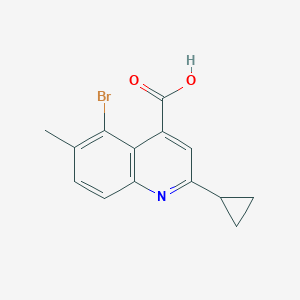
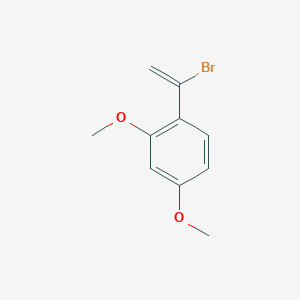
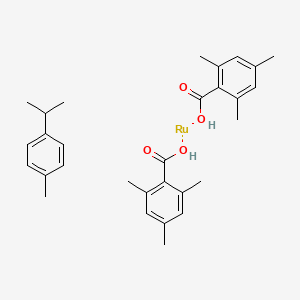

![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

